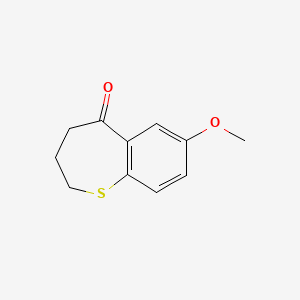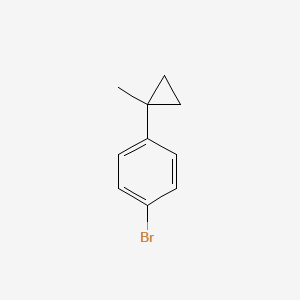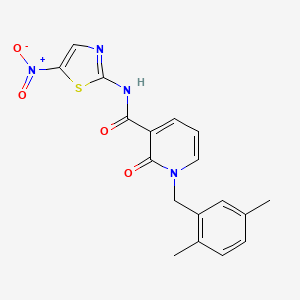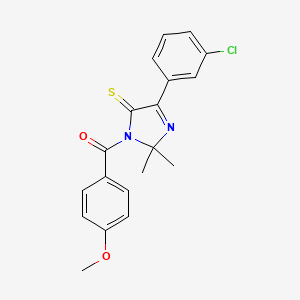
7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one is a chemical compound with the CAS Number: 138610-37-4 . It has a molecular weight of 208.28 and its IUPAC name is 7-methoxy-3,4-dihydro-1-benzothiepin-5 (2H)-one . It is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for 7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one is 1S/C11H12O2S/c1-13-8-4-5-11-9(7-8)10(12)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.Physical And Chemical Properties Analysis
7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one is an oil at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound 7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one is synthesized through various methods, such as starting from 5-methoxy-2,3-dihydro-precursors or direct derivation from diketones. This includes the synthesis of 4-Phenyl-1-benzothiepins and 3-cyano-substituted 1-benzothiepins using related precursors (Hofmann et al., 1975). Additionally, specific reactions involving thiochroman-4-ones and dimethyl diazomalonate have been explored, leading to the formation of related benzothiepin derivatives (Tamura et al., 1981).
Photochemical Behavior : The photoisomerization behavior of monosubstituted 1-benzothiepines, including derivatives similar to 7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one, shows specific patterns in product formation, indicating distinct photochemical properties (Hofmann & Djafari, 1987).
Biomedical Research
- Anticancer Potential : Research into structurally related benzothiepins has shown that they possess cytotoxic activity against human oral tumor cell lines. Compounds within the benzothiepin family have demonstrated tumor-specific cytotoxic actions, indicating potential for development as anticancer agents (Sugita et al., 2001).
Advanced Chemical Reactions and Applications
Complex Reactions and Novel Compounds : Studies have also delved into complex chemical reactions involving benzothiepins and their derivatives, leading to the formation of novel compounds with potentially useful properties. This includes various rearrangements, dehydrogenation reactions, and the synthesis of multi-cyclic molecules containing the benzothiepin system (Nakao et al., 1991).
Thermodynamic and Kinetic Studies : Thermodynamic and kinetic analyses of benzothiepin compounds under different conditions have been conducted, providing insights into their stability and reactivity. This includes studies on isomerization and desulfuration reactions under various solvent conditions (Hofmann, Göttfert, & Gaube, 1990).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
The primary targets of 7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one . These factors can include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
7-methoxy-3,4-dihydro-2H-1-benzothiepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-13-8-4-5-11-9(7-8)10(12)3-2-6-14-11/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMVIVKNDUWBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2,3,4,5-tetrahydro-1-benzothiepin-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]prop-2-enamide](/img/structure/B2473630.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2473634.png)




![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2473641.png)
![5-[(4-Bromophenyl)methyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2473643.png)

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2473647.png)

![ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2473649.png)
